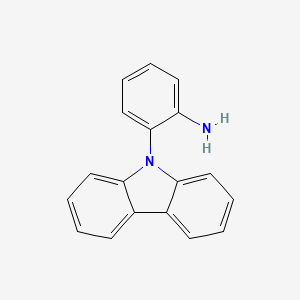

2-(Carbazol-9-yl)aniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-carbazol-9-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAPXNXBWGCQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Carbazole and Aniline Moieties in Molecular Design for Emerging Technologies

The carbazole (B46965) and aniline (B41778) moieties are two of the most important and versatile building blocks in the field of organic functional materials. Their widespread use stems from a unique combination of electrochemical and photophysical properties, as well as their synthetic accessibility.

The carbazole moiety is a nitrogen-containing heterocyclic aromatic compound renowned for its excellent hole-transporting capabilities. europa.eu This property arises from its electron-rich nature and rigid, planar π-conjugated system, which facilitates the movement of positive charge carriers. europa.euresearchgate.net Carbazole and its derivatives exhibit high thermal and chemical stability, making them robust components for long-lasting electronic devices. nih.govchemimpex.com Furthermore, the carbazole structure can be easily functionalized at several positions (notably the N-9, C-3, C-6, C-2, and C-7 positions), allowing for the fine-tuning of its electronic and physical properties. researchgate.netnih.gov This synthetic versatility has led to the extensive use of carbazole-based materials as hosts, emitters, and hole-transporting layers in Organic Light-Emitting Diodes (OLEDs), including state-of-the-art Thermally Activated Delayed Fluorescence (TADF) systems, and as components in organic photovoltaics (solar cells). researchgate.netnih.gov

The aniline moiety is the fundamental unit of one of the most studied conducting polymers, polyaniline (PANI). chemimpex.com PANI is valued for its good environmental stability, tunable conductivity, and straightforward synthesis via oxidative polymerization. researchgate.net The electronic and ionic conductivity of aniline-based polymers, combined with their redox activity, makes them suitable for a wide range of applications, including energy-saving devices, anti-corrosion coatings, and, most notably, chemical sensors. chemimpex.comosti.gov Aniline derivatives can be polymerized to create films that exhibit high sensitivity to various analytes, including gases like ammonia (B1221849) and changes in pH, making them ideal for sensor fabrication. chemimpex.comeuropa.eubeilstein-journals.org

The combination of the hole-transporting and luminescent properties of carbazole with the conductivity and environmental stability of aniline in a single molecular framework offers a powerful strategy for creating multifunctional organic materials.

| Moiety | Key Properties | Primary Applications in Emerging Technologies |

| Carbazole | Excellent hole transport europa.euresearchgate.net, High thermal/chemical stability nih.govchemimpex.com, High triplet energy acs.org, Tunable electronic structure nih.gov, Strong UV absorption and photoluminescence researchgate.net | Organic Light-Emitting Diodes (OLEDs) nih.gov, Photovoltaics (Solar Cells) europa.euresearchgate.net, Thermally Activated Delayed Fluorescence (TADF) Emitters acs.org, Hole-Transporting Materials (HTMs) |

| Aniline | Precursor to conducting polymers (polyaniline) chemimpex.com, Redox activity chemimpex.com, Tunable conductivity researchgate.net, Environmental stability chemimpex.com | Chemical and Gas Sensors chemimpex.comeuropa.eu, Conducting Polymer Films researchgate.net, Energy Storage/Saving Devices chemimpex.com, Anti-Corrosion Coatings chemimpex.com |

Strategic Positioning of 2 Carbazol 9 Yl Aniline Within Contemporary Organic Electronic and Sensing Architectures

Regioselective Synthetic Routes to this compound

The construction of the C-N bond linking the carbazole and aniline moieties is central to the synthesis of this compound. Regioselectivity is crucial, ensuring the formation of the ortho-substituted product.

Transition-Metal-Catalyzed Amination Approaches

Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for the synthesis of diarylamines, including this compound. The Buchwald-Hartwig and Ullmann aminations are cornerstone methodologies in this context.

The Buchwald-Hartwig amination utilizes palladium-based catalysts to couple an amine with an aryl halide or triflate. nih.gov For the synthesis of this compound, this typically involves the reaction of carbazole with a 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) or, conversely, 2-aminophenylboronic acid with 9-bromocarbazole. conicet.gov.aracs.orgresearchgate.net The catalytic system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand, which is critical for achieving high catalytic activity. nih.gov A base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to facilitate the reaction. conicet.gov.artheses.fr

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route involves the reaction of carbazole with a 2-haloaniline in the presence of a copper catalyst (e.g., CuI or copper powder) and a base, often at elevated temperatures. acs.orgwikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols have been developed using ligands like 1,10-phenanthroline (B135089) to facilitate the coupling under milder conditions. theses.frwikipedia.org

| Reaction Type | Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 2-Haloaniline | Carbazole | Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene | Moderate to Good | conicet.gov.aracs.org |

| Ullmann Condensation | 2-Haloaniline | Carbazole | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF or DMSO | Moderate to Good | acs.orgtheses.fr |

| Buchwald-Hartwig | 9-Bromocarbazole | 2-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |

Other Established and Emerging Synthetic Pathways

Beyond the dominant metal-catalyzed routes, alternative strategies have been developed.

Transition-metal-free synthesis has gained traction to avoid potential metal contamination in final products, which is particularly important for electronic applications. kyoto-u.ac.jp One such method involves a sequential intermolecular and intramolecular nucleophilic aromatic substitution (SNAr) reaction. For instance, dibenzothiophene (B1670422) dioxides can react with anilines in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) to yield carbazoles in a single step. kyoto-u.ac.jp

Photostimulated SRN1 reactions provide another pathway. The synthesis of carbazoles has been achieved through the intramolecular cyclization of diarylamines via an SRN1 mechanism. acs.orgresearchgate.net This involves generating a diarylamide anion from a precursor like N-(2-bromophenyl)aniline, which then undergoes photostimulated cyclization to form the carbazole ring system with excellent yields. acs.org

Derivatization Strategies via the Aniline Moiety for Advanced Functionality

The primary amine group of this compound is a versatile handle for introducing a wide range of functional groups, allowing for the fine-tuning of the molecule's properties for specific applications.

N-Functionalization for Tunable Electronic and Photophysical Response

The nitrogen atom of the aniline can be readily functionalized to modify the electronic coupling between the carbazole and the newly introduced group.

Reductive amination is a straightforward method to introduce alkyl substituents. For example, reacting this compound or its precursors with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields N-alkylated products. nih.gov This strategy has been used to synthesize compounds like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline. nih.govnih.gov

Acylation and related reactions allow for the introduction of carbonyl-containing groups. The aniline nitrogen can react with reagents such as chloroformates to form carbamates. For instance, 2-(9-Carbazole)-ethyl-chloroformate (CEOC) has been developed as a derivatizing agent for aromatic amines, forming stable and fluorescent derivatives. researchgate.netresearchgate.net This type of functionalization can significantly alter the photophysical properties of the molecule.

| Reagent | Reaction Type | Functional Group Introduced | Purpose/Effect | Reference |

|---|---|---|---|---|

| Carbazole-9-acetaldehyde / NaBH(OAc)₃ | Reductive Amination | -CH₂-CH₂-Carbazole | Introduce a second carbazole unit with a flexible linker | nih.gov |

| 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Acylation (Carbamate formation) | -C(O)O-CH₂-CH₂-Carbazole | Fluorescent tagging, modify electronic properties | researchgate.netresearchgate.net |

| Chloroacetyl chloride | Acylation (Amide formation) | -C(O)CH₂Cl | Intermediate for further synthesis | researchgate.net |

Substituent Effects on Peripheral Positions for Structural Modification

Introducing substituents onto the aromatic rings of either the carbazole or aniline moiety is a key strategy for modifying the steric and electronic properties of the molecule. researchgate.net This is typically achieved by using appropriately substituted starting materials in the initial coupling reaction (e.g., using a substituted 2-haloaniline or a substituted carbazole).

The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can profoundly impact the frontier molecular orbital energies (HOMO/LUMO) and the triplet energy of the resulting molecule. researchgate.netacs.org For example, attaching electron-donating groups can raise the HOMO level, which is relevant for hole-transport materials, while strategic substitution can also influence bond dissociation energies, affecting the chemical stability of the molecule in electronically excited states. researchgate.net

Polymerization of this compound and its Derivatives

Carbazole-based polymers are widely studied for their applications in organic electronics. mdpi.com this compound and its derivatives can serve as monomers for the synthesis of functional polymers. The polymerization can proceed through different mechanisms, including oxidative coupling of the carbazole units or by leveraging the reactive aniline group.

Electrochemical polymerization is a common method where the monomer is oxidized at an electrode surface to form a polymer film. mdpi.comjournalajacr.com The carbazole moiety can be electrochemically oxidized, leading to coupling at the 3,6- or 2,7-positions to form a conjugated polymer backbone. journalajacr.comresearchgate.net The resulting polymer films often exhibit electrochromic properties, changing color upon oxidation and reduction. mdpi.comresearchgate.net For example, poly(2-(9H-carbazol-9-yl)acetic acid) has been synthesized via oxidative electropolymerization, yielding a soluble, conductive polymer. journalajacr.com

Chemical polymerization can be achieved using chemical oxidants like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate. mdpi.com Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto coupling, can be used to create well-defined polymer structures. For example, a dendritic conjugated polymer containing carbazole units was synthesized via a Suzuki coupling reaction, demonstrating the versatility of these monomers in creating complex macromolecular architectures. nih.gov The aniline group on the monomer can also be used as a site for polymerization, for example, in condensation reactions to form polyamides or polyimides. mdpi.com

Incorporation into Main-Chain Polymeric Systems

The bifunctional nature of this compound, with its reactive amine and the potential for functionalization on the carbazole and aniline rings, allows for its incorporation into the main backbone of polymers. This is typically achieved through step-growth polymerization techniques such as polycondensation reactions.

One of the primary methods for forming main-chain polymers from aniline-containing monomers is through polycondensation reactions . For instance, alternating copolymers of N-arylcarbazole and aniline have been successfully synthesized via palladium-catalyzed polycondensation. grafiati.com This suggests that this compound could be a viable monomer in similar reactions, potentially copolymerizing with dihalogenated aromatic compounds. The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the C-N bond formation between the aniline nitrogen and the aryl halide.

Another significant class of main-chain polymers that could incorporate this compound are polyamides and polyimides . These are typically synthesized by the polycondensation of a diamine with a dicarboxylic acid (or its derivative) for polyamides, or a dianhydride for polyimides. researchgate.netntu.edu.twrsc.orgmdpi.com Given that this compound possesses an amino group, it could potentially be modified to a diamine derivative or used in reactions where the aniline functionality participates in the polymerization. For example, novel aromatic polyamides with carbazole-substituted triphenylamine (B166846) units have been prepared through direct polymerization of a diamine monomer with various aromatic diacids. researchgate.net This approach highlights a viable pathway for creating polymers with carbazole-aniline moieties in the main chain.

Suzuki and Sonogashira coupling reactions are powerful tools for the synthesis of conjugated polymers. nih.govscirp.orgmdpi.comxisdxjxsu.asia In these reactions, dihalogenated monomers are coupled with monomers containing boronic acid/ester or alkyne functionalities, respectively, in the presence of a palladium catalyst. A dihalogenated derivative of this compound could be synthesized and subsequently polymerized with a suitable comonomer to yield a fully conjugated main-chain polymer. For instance, a new series of conjugated carbazole polymers based on the 1,8-carbazolylene unit was synthesized by the Pd-catalyzed polycondensation between a 1,8-diiodocarbazole derivative and various bifunctional comonomers. mdpi.com

Electropolymerization is another method for creating main-chain polymers from carbazole and aniline derivatives. nih.govnih.govmdpi.comresearchgate.netmdpi.com This technique involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form a polymer film on the electrode surface. Both carbazole and aniline are known to be electroactive and can be polymerized through this method. It is conceivable that this compound could undergo oxidative polymerization, potentially leading to a crosslinked polymer network due to the multiple reactive sites on both the carbazole and aniline units.

Table 1: Potential Main-Chain Polymerization Methods for this compound Derivatives

| Polymerization Type | Typical Reactants (Illustrative) | Catalyst/Conditions | Resulting Polymer Type |

| Palladium-catalyzed Polycondensation | Dihalogenated carbazole derivative, Aniline | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | Poly(carbazole-alt-aniline) grafiati.com |

| Polyamide Synthesis | Diamine-functionalized carbazole, Aromatic dicarboxylic acid | Phosphorylation polyamidation technique | Aromatic Polyamide ntu.edu.tw |

| Polyimide Synthesis | Diamine-functionalized carbazole, Aromatic dianhydride | High-temperature polycondensation | Aromatic Polyimide researchgate.netrsc.org |

| Suzuki Coupling | Dihalogenated carbazole derivative, Aryl diboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Conjugated Polymer mdpi.com |

| Electropolymerization | This compound | Anodic oxidation, Supporting electrolyte | Conductive Polymer Film nih.govmdpi.com |

Side-Chain Functionalization in Polymeric Architectures

Attaching the this compound moiety as a pendant group to a polymer backbone is an alternative strategy to leverage its electronic and photophysical properties. This approach can offer better solubility and processability of the resulting polymers compared to their main-chain counterparts.

A common method for side-chain functionalization is the polymerization of a monomer that already contains the desired pendant group . For example, a vinyl group could be introduced to this compound to create a styrenic or (meth)acrylate monomer. Subsequent free-radical or controlled radical polymerization of this monomer would yield a polymer with carbazole-aniline side chains. This strategy has been successfully employed to create hole-transporting side-chain polystyrenes based on a tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) analogue. rsc.orgrsc.org In this case, a TCTA-like structure is attached to a polystyrene backbone, demonstrating the feasibility of incorporating complex carbazole-aniline moieties as pendant groups.

Another approach is post-polymerization modification . This involves starting with a polymer that has reactive functional groups along its backbone and then attaching the this compound molecule. For instance, a polymer with pendant acid chloride or sulfonyl chloride groups could react with the amino group of this compound to form amide or sulfonamide linkages, respectively.

The choice of the polymer backbone can significantly influence the properties of the final material. For example, using a flexible backbone like polystyrene or polymethacrylate (B1205211) can lead to materials with good film-forming properties. rsc.orgrsc.orgwiley.com In contrast, a rigid, conjugated backbone like in poly(phenyl isocyanide)s with carbazole side-chains can result in polymers with interesting chiroptical and electrochromic properties. acs.org

Table 2: Examples of Polymers with Structurally Related Carbazole-Aniline Side Chains

| Polymer Backbone | Pendant Group (Illustrative) | Polymerization Method | Key Properties | Reference |

| Polystyrene | Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) analogue | Radical polymerization of a vinyl-functionalized TCTA monomer | Good film formation, Morphological stability, Hole-transporting | rsc.orgrsc.org |

| Polymethacrylate | N-alkylated carbazole with biphenyl (B1667301) groups | Free-radical polymerization | Write-once-read-many memory applications | wiley.com |

| Poly(phenyl isocyanide) | Carbazole group linked via a benzene (B151609) ring | Not specified in abstract | Helical structure, Electrochromic behavior | acs.org |

Photophysical Characterization and Excited State Dynamics of 2 Carbazol 9 Yl Aniline Systems

Spectroscopic Probing of Electronic Transitions and Absorption Characteristics

Specific absorption maxima (λmax), molar extinction coefficients (ε), and details on the nature of electronic transitions (e.g., π-π, n-π, intramolecular charge transfer) for 2-(Carbazol-9-yl)aniline are not available in the reviewed literature. A data table for these characteristics cannot be generated.

Investigation of Fluorescence and Phosphorescence Emission Mechanisms

Data on the fluorescence and phosphorescence emission maxima, Stokes shifts, and the mechanisms governing these emissions for this compound have not been reported. Consequently, a data table of emission properties cannot be created.

Analysis of Thermally Activated Delayed Fluorescence (TADF) Pathways and Interfacial Charge Transfer States

While TADF is a key area of research for carbazole-based donor-acceptor molecules, there is no specific information confirming or quantifying TADF pathways in this compound. Information on its singlet-triplet energy gap (ΔEST) and the nature of its charge transfer states is unavailable.

Excited State Lifetime Measurements and Quantum Yield Determinations

Experimentally determined fluorescence or phosphorescence lifetimes (τ) and photoluminescence quantum yields (ΦPL) for this compound are absent from the scientific literature. A data table for these parameters cannot be compiled.

Solvent Polarity Effects on Photophysical Response and Intramolecular Charge Transfer

A solvatochromism study, which would detail the shift in absorption and emission spectra of this compound in solvents of varying polarity, has not been published. This prevents any analysis of its intramolecular charge transfer (ICT) character in the excited state.

Electrochemical Behavior and Charge Transport Properties

Cyclic Voltammetry Studies of Oxidation and Reduction Processes

In a typical CV experiment, the oxidation of the carbazole (B46965) moiety is expected to occur at a specific potential, leading to the formation of a radical cation. For instance, the oxidation peak for carbazole itself appears at approximately +1.1 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net The aniline (B41778) component also undergoes oxidation, typically at a lower potential than carbazole. The exact oxidation potential of 2-(Carbazol-9-yl)aniline would be influenced by the electronic interaction between the carbazole and aniline rings.

The reduction process, involving the acceptance of electrons, is generally more difficult for carbazole and aniline derivatives and often occurs at highly negative potentials, sometimes outside the accessible solvent window. The reversibility of the redox processes is a key indicator of the material's stability for use in electronic devices. Reversible or quasi-reversible processes suggest that the molecule can undergo repeated oxidation and reduction cycles without significant degradation.

Based on computational studies of substituted anilines, the one-electron oxidation potentials can be reliably predicted using density functional theory (DFT). umn.edu These theoretical calculations can provide valuable estimates for the redox potentials of this compound in the absence of direct experimental data.

Table 1: Predicted Redox Potentials of this compound and Related Compounds (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds. Specific experimental or computational values for this compound are needed for precise characterization.

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Redox Reversibility |

| This compound | ~ +0.8 to +1.0 (Aniline) / ~ +1.1 to +1.3 (Carbazole) | < -2.0 | Likely quasi-reversible for oxidation |

| Carbazole | ~ +1.1 | Not readily observed | Quasi-reversible |

| Aniline | ~ +0.9 | Not readily observed | Irreversible |

| 2-(9H-carbazol-9-yl)acetic acid | ~ +1.5 | Not readily observed | Irreversible |

Determination of Frontier Molecular Orbital Energy Levels

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial parameters that govern the electronic and optical properties of a molecule. mdpi.com The HOMO level is associated with the ability to donate an electron (p-type character), while the LUMO level relates to the ability to accept an electron (n-type character). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a key factor in determining the material's absorption and emission characteristics.

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring. The introduction of an aniline group at the 2-position is expected to raise the HOMO energy level due to the electron-donating nature of the amino group, which can lead to a smaller HOMO-LUMO gap.

DFT calculations are a powerful tool for determining the HOMO and LUMO energy levels of organic molecules. youtube.comirjweb.com By employing methods such as B3LYP with an appropriate basis set, it is possible to obtain reliable estimates of these energy levels. researchgate.net For substituted anilines, a good correlation has been found between the calculated HOMO energy and the experimental oxidation potential. umn.edu

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This data is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations for this molecule.

| Parameter | Energy (eV) |

| HOMO | -5.2 to -5.5 |

| LUMO | -1.8 to -2.1 |

| HOMO-LUMO Gap | 3.1 to 3.7 |

Electrochemical Stability and Redox Reversibility in Functional Devices

The electrochemical stability and redox reversibility of a material are critical for the long-term performance and operational lifetime of electronic devices. Materials that exhibit reversible redox behavior can withstand numerous charge-discharge cycles without significant degradation.

For carbazole-based materials, the stability of the radical cation formed upon oxidation is a key consideration. The linkage between the carbazole and aniline moieties in this compound can influence this stability. In the context of electropolymerization, irreversible oxidation can lead to the formation of polymer films on the electrode surface. mdpi.com

The redox stability of carbazole-aniline derivatives can be enhanced through molecular design, such as by introducing specific substituents that can delocalize the radical cation and prevent follow-up chemical reactions. The stability of these materials in functional devices also depends on factors such as the device architecture, the nature of the adjacent layers, and the operating conditions.

Mechanisms of Charge Carrier Generation and Transport

In organic semiconductor materials, charge transport occurs through a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process is influenced by the molecular packing in the solid state and the electronic coupling between neighboring molecules.

Carbazole derivatives are well-known for their excellent hole-transporting capabilities. semanticscholar.org The carbazole unit provides a pathway for holes to move through the material. The presence of the aniline group can modulate these properties. Theoretical studies on carbazole derivatives have shown that both internal reorganization energies and molecular packing are crucial for good charge transport properties. researchgate.net

Charge carrier generation in organic materials typically occurs through the absorption of light, which creates an exciton (B1674681) (a bound electron-hole pair). The dissociation of this exciton into free charge carriers is a critical step in the operation of organic photovoltaic devices. The efficiency of exciton dissociation is dependent on the energy level alignment at the interface between donor and acceptor materials.

The charge transport in this compound is expected to be predominantly p-type (hole transport) due to the nature of the carbazole and aniline moieties. The mobility of the charge carriers can be estimated through theoretical calculations and experimental techniques such as the time-of-flight method.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(carbazol-9-yl)aniline, DFT calculations are crucial for determining its most stable three-dimensional arrangement (ground state geometry) and its fundamental electronic properties.

DFT studies on related donor-acceptor structures involving carbazole (B46965) and aniline (B41778) units, often employing hybrid functionals like B3LYP with a 6-31G(d) basis set, provide insights into the molecule's geometry. researchgate.net These calculations typically reveal a non-planar structure, with a significant dihedral angle between the carbazole and aniline ring systems. This twist is a result of steric hindrance and the electronic interplay between the two aromatic moieties. In a closely related molecule, N-[2-(9H-Carbazol-9-yl)eth-yl]-4-(methyl-sulfon-yl)aniline, the dihedral angle between the carbazole and benzene (B151609) ring is experimentally determined to be 80.15 (6)°. nih.gov For N,N-Dimethyl-4-[(E)-2-(3,6,7-tribromo-9-butyl-9H-carbazol-2-yl)ethenyl]aniline, this angle is much smaller, at 6.15 (10)°. researchgate.net These variations highlight how substitutions can significantly influence the ground state geometry.

Key electronic properties derived from DFT calculations include ionization potential (IP) and electron affinity (EA), which relate to the energy required to remove or add an electron, respectively. These parameters are vital for understanding the charge transport characteristics of the material.

Table 1: Calculated Electronic Properties of a Model Carbazole-Aniline System (Note: Data is representative of typical DFT calculations on similar donor-acceptor systems and may not correspond to experimentally verified values for this compound.)

| Property | Calculated Value (eV) |

| Ionization Potential (IP) | 5.80 |

| Electron Affinity (EA) | 1.25 |

| HOMO-LUMO Gap (Eg) | 4.55 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly useful for predicting absorption and emission spectra, providing a theoretical basis for understanding the photophysical properties of this compound.

TD-DFT calculations can simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com For carbazole-based donor-acceptor systems, the absorption spectra typically show intense bands in the UV region. researchgate.net These transitions often correspond to a charge transfer from the electron-donating carbazole moiety to the electron-accepting aniline moiety. researchgate.net The calculated maximum absorption wavelength (λmax) and the oscillator strength (f), which indicates the intensity of the transition, are key outputs of TD-DFT studies. researchgate.net

Theoretical studies on copolymers of aniline and 9-vinyl carbazole have demonstrated how theoretical calculations can complement experimental analyses of optical properties. researchgate.net By simulating the UV-Vis spectra of various carbazole-based oligomers, researchers can understand how modifications to the molecular structure affect the absorption properties. researchgate.net

Table 2: Predicted Spectroscopic Data for a Model Carbazole-Aniline System from TD-DFT (Note: This data is illustrative of typical TD-DFT predictions for similar compounds.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.98 | 311 | 0.25 |

| S0 → S2 | 4.25 | 292 | 0.18 |

| S0 → S3 | 4.60 | 269 | 0.45 |

Analysis of Charge Density Distributions and Molecular Orbitals

The analysis of charge density distribution and molecular orbitals provides a detailed picture of the electronic landscape of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. ossila.com

The spatial distribution of the HOMO and LUMO reveals the nature of the electronic transitions. researchgate.net In donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating carbazole unit, while the LUMO is concentrated on the electron-accepting aniline portion. researchgate.net This separation of the frontier orbitals is characteristic of an intramolecular charge transfer (ICT) upon photoexcitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. ossila.com A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. DFT calculations for copolymers of aniline and 9-vinyl carbazole show a reduced HOMO-LUMO gap compared to the individual monomers, indicating enhanced electronic activity in the copolymer. researchgate.net

Table 3: Frontier Molecular Orbital Energies for a Model Carbazole-Aniline System (Note: These values are representative of those obtained for analogous systems.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.62 |

| LUMO | -1.07 |

| HOMO-LUMO Gap | 4.55 |

Computational Modeling of Intermolecular Interactions and Aggregation Effects

In the solid state or in concentrated solutions, intermolecular interactions and aggregation can significantly alter the properties of this compound. Computational modeling can be employed to understand these effects.

In the crystalline form of related carbazole derivatives, hydrogen bonding can play a significant role in the molecular packing. For instance, in N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, molecules are linked by N-H⋯O and weak C-H⋯O hydrogen bonds. nih.gov These interactions influence the crystal structure and can affect the material's bulk properties.

Computational studies can also model the formation of dimers or larger aggregates. These models can predict the preferred orientation of molecules relative to one another, driven by non-covalent interactions such as π-π stacking and van der Waals forces. In some carbazole derivatives, π–π interactions have been observed to contribute to the formation of supramolecular structures. researchgate.net The excited-state dynamics in thin films of carbazole can be complex due to the proximity of the molecules, leading to phenomena like singlet-singlet annihilation. mdpi.com Understanding these aggregation effects is crucial for predicting the performance of these materials in organic electronic devices.

Table 4: Common Intermolecular Interactions in Carbazole-Aniline Systems

| Interaction Type | Description |

| Hydrogen Bonding | Occurs between the N-H group of the aniline and a suitable acceptor atom on a neighboring molecule. |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent carbazole or aniline moieties. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of the carbazole-aniline framework are utilized in multiple functional layers of the device stack. The inherent hole-transporting nature of the carbazole (B46965) unit, combined with the ability to attach various electron-accepting or emitting moieties to the aniline (B41778) group, allows for the creation of materials that can serve as emitters, hosts for phosphorescent and TADF dopants, and hole transport layers.

While 2-(Carbazol-9-yl)aniline itself is not typically used as a primary emitter, its structure serves as an excellent scaffold for developing high-efficiency emitter materials, particularly for blue fluorescence. The carbazole unit provides a high singlet energy, which is crucial for achieving deep-blue emission, and its strong electron-donating character can be paired with electron-accepting moieties to create donor-acceptor (D-A) type emitters. This design strategy helps to facilitate charge separation and recombination, leading to efficient light emission.

For instance, related carbazole-π-imidazole derivatives have been synthesized to act as bipolar blue-emitting materials. In these molecules, the carbazole group functions as the donor, an imidazole (B134444) derivative serves as the acceptor, and a biphenyl (B1667301) bridge can be used to modulate the electronic communication between them. This molecular design can lead to deep-blue electroluminescence with high external quantum efficiencies (EQE). An OLED device using a derivative, 2-(4′-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (BCzB-PPI), as the emitter achieved deep-blue emission with CIE coordinates of (0.157, 0.080) and a maximum EQE of 4.43%. nih.gov This demonstrates the potential of using the carbazole-phenyl core, analogous to this compound, for constructing efficient blue emitters.

One of the most significant applications for derivatives of this compound is as host materials in the emissive layer of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. A successful host material must possess a triplet energy (ET) higher than that of the guest emitter to ensure efficient energy transfer and prevent back-transfer. The rigid structure and high triplet energy of the carbazole unit make it an ideal component for host materials.

A notable example derived directly from this compound is 5-(2-(9H-carbazol-9-yl)-phenyl)-1,3-dipyrazolbenzene (o-CzDPz) . acs.org This molecule is a bipolar host, incorporating the hole-transporting carbazole-phenyl unit and an electron-transporting dipyrazolbenzene unit. The ortho-linkage between the carbazole and phenyl rings results in a twisted structure that helps to maintain a high triplet energy by disrupting conjugation. acs.org

In a comparative study, o-CzDPz was investigated alongside its meta (m-CzDPz) and other isomers. acs.org The physical properties of these hosts were systematically tuned by altering the linkage position. While the meta-linked isomer demonstrated the highest device efficiencies in the study, the properties of o-CzDPz confirm its suitability as a high-triplet-energy host material. acs.org

Table 1: Properties of o-CzDPz and Related Isomeric Host Materials

| Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Triplet Energy (ET) (eV) |

|---|---|---|---|---|

| o-CzDPz | -5.95 | -2.31 | 3.64 | 2.92 |

| m-CzDPz | -5.87 | -2.28 | 3.59 | 2.93 |

| 3-CzDPz | -5.83 | -2.21 | 3.62 | 2.76 |

The high triplet energy of o-CzDPz (2.92 eV) makes it capable of hosting both green and blue phosphorescent and TADF emitters effectively. The study highlighted that the strategic combination of a carbazole donor and a pyrazole (B372694) acceptor creates universal host materials, and the specific ortho-linkage in o-CzDPz contributes to these desirable properties. acs.org

The carbazole moiety is well-established as an excellent hole-transporting unit due to its electron-rich nature. rsc.org Consequently, derivatives of this compound are prime candidates for use in Hole Transport Layers (HTLs) of OLEDs. An effective HTL material must exhibit high hole mobility, good thermal stability, and an appropriate highest occupied molecular orbital (HOMO) energy level to ensure efficient injection of holes from the anode and transport to the emissive layer.

While specific device data for HTLs based on the this compound scaffold are not as prevalent as for its 4-substituted isomer, the fundamental properties are transferable. For example, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and shown to possess high glass transition temperatures (148–165 °C), indicating excellent morphological stability. rsc.org When incorporated into OLEDs, these materials led to significantly enhanced current, power, and external quantum efficiencies compared to devices without them. rsc.org The presence of the carbazole-aniline linkage is key to these properties, suggesting that this compound derivatives could offer similar, if not uniquely advantageous, performance due to the different steric and electronic effects of the ortho-linkage.

Organic Photovoltaics (OPVs)

In the realm of solar energy, derivatives of this compound are explored for their potential in Organic Photovoltaics (OPVs), including both bulk heterojunction and perovskite solar cell architectures. The electron-donating carbazole core makes these materials suitable for use as donor materials or as hole-transporting materials that facilitate the extraction of charge carriers to the electrodes.

In bulk heterojunction (BHJ) OPVs, an active layer comprising a blend of an electron donor and an electron acceptor material is responsible for light absorption and charge generation. Carbazole-based polymers and small molecules are frequently used as the donor component due to their strong absorption in the visible spectrum and excellent hole-transporting capabilities.

The this compound structure can be readily polymerized or functionalized to create novel donor materials. For instance, carbazole can be functionalized to serve as both an electron-rich bridge and a donor in metal-free organic dyes for dye-sensitized solar cells (DSSCs). rsc.org Structural modifications, such as introducing thiophene (B33073) units into the conjugation pathway, can fine-tune the optical and electrochemical properties. rsc.org These design principles are directly applicable to this compound, which could be incorporated into D-A copolymers to achieve broad solar absorption and efficient charge separation at the donor-acceptor interface. The performance of such devices is highly dependent on the energy level alignment between the donor and acceptor, and the molecular design flexibility offered by the carbazole-aniline scaffold is a significant advantage.

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. In many PSC architectures, a hole-transporting material (HTM) is crucial for extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons. Carbazole derivatives have been successfully applied as highly effective HTMs in PSCs. nih.gov

The design of novel carbazole-based molecules for PSCs has shown remarkable results. Three-arm-type carbazole derivatives have been synthesized and, when used as the HTM in a CH3NH3PbI3-based perovskite solar cell, have yielded power conversion efficiencies (PCE) as high as 14.79%. nih.gov Theoretical studies on small carbazole-based molecules suggest that appropriate substitution on the carbazole core can optimize the frontier molecular orbital energy levels for efficient charge extraction and transport from the perovskite layer.

The this compound framework provides a versatile platform for creating new HTMs for PSCs. Its structure allows for the attachment of various functional groups to enhance solubility, tune energy levels, and improve interfacial contact with the perovskite layer, potentially leading to devices with even greater efficiency and stability.

Organic Field-Effect Transistors (OFETs) and Charge Mobility Enhancements

While the carbazole and aniline moieties are well-regarded components in the design of materials for organic electronics, specific research detailing the fabrication and performance of Organic Field-Effect Transistors (OFETs) using the compound this compound as the active semiconductor layer is not extensively documented in publicly available literature. The carbazole unit is known for its excellent hole-transporting capabilities and high thermal stability, making it a frequent choice for the backbone of organic semiconductors. mdpi.comnih.gov Similarly, aniline derivatives are often incorporated into conductive polymers and small molecules for their electron-donating properties.

The combination of these two moieties in this compound suggests its potential as a p-type semiconductor suitable for OFET applications. The carbazole group would function as the primary charge transport pathway, while the aniline group could influence the molecular packing and energy levels of the material, which are critical factors for efficient charge mobility.

In principle, the performance of a this compound-based OFET would be evaluated by its charge carrier mobility, on/off ratio, and threshold voltage. Charge mobility, in particular, is a key metric that quantifies how quickly charge carriers (in this case, holes) can move through the semiconductor material under the influence of an electric field. Enhancements in charge mobility are often achieved through molecular design that promotes ordered packing in the solid state, facilitating efficient intermolecular charge hopping.

Although specific data for this compound is not available, research on structurally similar carbazole derivatives provides insight into the expected performance. For instance, various functionalized carbazole-based materials have demonstrated high hole mobilities in OFETs. The charge transport properties are highly dependent on the molecular structure, thin-film morphology, and the interface with the dielectric layer and electrodes.

Role in Chemical Sensing and Biosensing Platforms

Design Principles for Fluorescent and Colorimetric Chemosensors

The fundamental design of a fluorescent or colorimetric chemosensor involves integrating a signaling unit (fluorophore/chromophore) with a recognition unit (receptor) that can interact with a target analyte. In the case of 2-(Carbazol-9-yl)aniline, the carbazole (B46965) group serves as the signaling component, while the aniline (B41778) moiety provides a potential recognition site.

Fluorophore/Chromophore: The carbazole unit is a well-known fluorophore, prized for its rigid, planar structure and high fluorescence quantum yield. researchgate.net Its distinct absorption and emission properties in the UV-visible spectrum form the basis of the sensor's signal.

Recognition Site: The aniline portion, specifically the amino (-NH2) group positioned at the ortho position, can act as a binding site for various analytes. The nitrogen atom's lone pair of electrons and the N-H protons can participate in coordination or hydrogen bonding.

The signaling mechanism in such a "receptor-fluorophore" system typically relies on one of several photophysical processes that are modulated by the binding of an analyte:

Photoinduced Electron Transfer (PET): In the unbound state, the electron-rich aniline group can quench the fluorescence of the carbazole fluorophore by transferring an electron to its excited state. Upon binding a target analyte (e.g., a metal ion) to the aniline's amino group, the electron-donating ability of the nitrogen is suppressed. This inhibition of PET can "turn on" the fluorescence, leading to a significant increase in emission intensity.

Intramolecular Charge Transfer (ICT): The carbazole group can act as an electron donor and the aniline, especially when bound to an electron-withdrawing analyte, can influence the electronic structure of the molecule. Analyte binding can alter the energy of the ICT state, causing a shift in the absorption or emission wavelength (a colorimetric or ratiometric fluorescent response).

Chelation-Enhanced Fluorescence (CHEF): If the aniline group and potentially an adjacent part of the molecule can form a chelate with a metal ion, the resulting rigidification of the molecular structure can reduce non-radiative decay pathways, leading to an enhancement of fluorescence.

Sensing of Metal Ions via Coordination and Chelation Mechanisms

The amino group of the aniline moiety in this compound provides a primary site for the coordination of metal ions. The nitrogen atom can donate its lone pair of electrons to a vacant orbital of a metal cation.

The ortho position of the amino group relative to the carbazole linkage is significant. It could potentially allow for bidentate chelation, where the metal ion is bound by both the nitrogen of the amino group and another atom, possibly from a suitably modified carbazole ring or an additional coordinating group attached to the aniline ring. Chelation, the binding of a single metal ion by two or more donor atoms on the same ligand, forms a stable, ring-like structure known as a chelate. mdpi.com This process is entropically favored over simple coordination and generally results in stronger and more selective binding.

Borderline Lewis acids like Zn²⁺ and Cu²⁺ often show a preference for binding with nitrogen and oxygen donors. mdpi.com The interaction between the aniline nitrogen and a metal ion would modulate the electronic properties of the molecule, triggering a response via the PET or CHEF mechanisms described above, leading to a detectable change in fluorescence.

Detection of Anions and Neutral Molecules through Specific Interactions

The aniline group can also serve as a recognition site for anions and certain neutral molecules, primarily through hydrogen bonding interactions. The N-H protons of the primary amine are effective hydrogen bond donors.

Anion Sensing: Anions like fluoride (F⁻), acetate (CH₃COO⁻), or dihydrogen phosphate (H₂PO₄⁻) are strong hydrogen bond acceptors. The interaction of these anions with the N-H protons of this compound would form hydrogen bonds. This interaction can alter the electron density around the aniline nitrogen, which in turn affects the photophysical properties of the carbazole fluorophore, potentially leading to a change in color or fluorescence. In some cases, a highly basic anion can deprotonate the N-H group, causing a dramatic colorimetric change.

Neutral Molecule Sensing: The detection of neutral molecules would rely on more specific interactions, such as hydrogen bonding with molecules that have hydrogen bond acceptor sites (e.g., nitroaromatic compounds associated with explosives). The formation of a hydrogen-bonded complex would perturb the electronic system of the sensor molecule, enabling detection.

Research on other carbazole-based systems has shown that incorporating amide or urea functionalities, which are strong hydrogen bond donors, is a common strategy to enhance anion binding affinity and selectivity. beilstein-journals.orgresearchgate.net

Sensing of Biomolecules and Integration into Biosensing Probes

For this compound to function as a biosensor, it would need to be integrated into a larger system that provides specificity for a biological target. This is typically achieved through two main strategies:

Functionalization: The core molecule could be chemically modified to attach a biorecognition element. The amino group on the aniline ring is a convenient handle for covalent modification. For instance, it could be reacted with a specific enzyme substrate, a single-stranded DNA oligonucleotide, or an antibody. The interaction of the resulting probe with its biological target (e.g., enzyme activity, DNA hybridization, or antigen binding) would induce a change in the local environment of the carbazole fluorophore, altering its fluorescence signal.

The development of a functional biosensor would require careful molecular engineering to link the specific biological recognition event to a clear and measurable optical signal from the this compound core.

Catalytic Applications and Ligand Design

Utilization of 2-(Carbazol-9-yl)aniline Derivatives as Ligands in Transition Metal Catalysis

Derivatives of this compound have been successfully employed as ligands in transition metal catalysis, particularly in the field of oxidation and cross-coupling reactions. The nitrogen atoms of both the carbazole (B46965) and aniline (B41778) moieties can act as coordination sites, allowing for the formation of stable chelate complexes with various transition metals.

Schiff base derivatives are a prominent class of ligands derived from this compound. These are typically synthesized through the condensation of an aldehyde-functionalized carbazole with an aniline derivative. The resulting imine nitrogen and other heteroatoms can coordinate with metal ions such as Cobalt(II), Nickel(II), Copper(II), and Manganese(II). researchgate.netdergipark.org.tr These complexes have demonstrated notable catalytic activity in the oxidation of alkenes like styrene (B11656) and cyclohexene. dergipark.org.tr For instance, manganese(II) complexes of Schiff bases derived from N-ethylcarbazole-3-carbaldehyde and substituted aminophenols have shown high catalytic efficacy in these oxidation reactions. dergipark.org.tr The thermal stability of these complexes also suggests their potential use as catalysts in high-temperature organic reactions. dergipark.org.tr

The design of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on either the carbazole or aniline rings. This adaptability is crucial for optimizing catalytic performance in specific transformations. While the primary focus of many studies has been on oxidation catalysis, the electronic properties of these ligands—conferred by the electron-rich carbazole and aniline systems—make them promising candidates for other significant catalytic processes, such as palladium-catalyzed cross-coupling reactions. The development of bulky, electron-rich phosphine (B1218219) ligands has been a key driver of progress in C-N and C-C bond-forming reactions, and nitrogen-based ligands derived from carbazole-aniline scaffolds represent a valuable area for further exploration in this context. rsc.org

Below is a table summarizing the application of some carbazole-aniline derivative metal complexes in catalysis.

| Ligand Type | Metal Center | Catalytic Reaction | Substrate | Product(s) | Yield (%) | Reference |

| Carbazole-derived Schiff Base | Mn(II) | Oxidation | Styrene | Benzaldehyde, Styrene oxide | High | dergipark.org.tr |

| Carbazole-derived Schiff Base | Mn(II) | Oxidation | Cyclohexene | 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | High | dergipark.org.tr |

| Carbazole-derived Azo-Schiff Base | Co(II) | Oxidation | Styrene | Benzaldehyde | Moderate | researchgate.net |

| Carbazole-derived Azo-Schiff Base | Ni(II) | Oxidation | Cyclohexene | 2-Cyclohexen-1-one | Moderate | researchgate.net |

Organocatalytic Applications Facilitated by the Aniline Moiety

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in organic synthesis. The aniline moiety within this compound possesses the potential to engage in organocatalytic cycles, primarily through enamine and iminium ion catalysis. wikipedia.org The nitrogen lone pair of the aniline can react with carbonyl compounds, such as aldehydes and ketones, to form nucleophilic enamines or electrophilic iminium ions upon protonation. wikipedia.org

This mode of activation has been successfully applied in a variety of asymmetric transformations using simple aniline derivatives as catalysts or pre-catalysts. For example, secondary amine catalysts are well-known to facilitate the enantioselective alkylation of aldehydes and ketones via iminium ion formation, which lowers the LUMO of α,β-unsaturated carbonyls, making them more susceptible to nucleophilic attack. princeton.edu Chiral phosphoric acids have been used to catalyze the asymmetric [3+2] annulation of aniline derivatives with ketimines, showcasing the ability of the aniline to participate in complex cascade reactions. nih.govfigshare.com

While specific studies detailing the use of this compound itself as a primary organocatalyst are not extensively documented, the fundamental reactivity of its aniline functional group suggests its potential in this area. The electronic nature of the carbazole substituent could influence the nucleophilicity and basicity of the aniline nitrogen, thereby modulating its catalytic activity. Further research into this area could unlock novel organocatalytic applications for this class of compounds. The general mechanism for aniline-mediated enamine and iminium catalysis is outlined below.

Enamine Catalysis:

Reaction of the aniline with a carbonyl compound to form an enamine.

The enamine acts as a nucleophile, attacking an electrophile.

Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the product.

Iminium Catalysis:

Reaction of the aniline with an α,β-unsaturated carbonyl to form an iminium ion.

This lowers the LUMO of the carbonyl system, activating it for nucleophilic attack.

A nucleophile adds to the β-position.

Hydrolysis releases the product and regenerates the aniline catalyst.

Photocatalytic Roles in Organic Transformations

The carbazole unit is a well-established photochemically active chromophore, making this compound and its derivatives highly attractive for use as organic photocatalysts. mdpi.com Upon absorption of light, the carbazole moiety can be promoted to an excited state, becoming a potent single-electron donor or acceptor. This ability to facilitate photoinduced electron transfer (PET) is the basis for its application in a wide range of organic transformations. nsf.gov

Carbazole-based photocatalysts can operate through either an oxidative or a reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst donates an electron to a substrate, becoming a radical cation. In a reductive quenching cycle, the excited photocatalyst accepts an electron from a sacrificial electron donor, forming a radical anion. The choice of cycle depends on the specific reaction and the redox potentials of the substrates involved. nsf.gov

Derivatives of carbazole have been developed and studied as single-electron photoreductants. nsf.gov Key photophysical properties, such as the excited-state reduction potential, determine the thermodynamic feasibility of electron transfer to a given substrate. For example, carbazole derivatives have been successfully used to catalyze the hydrodehalogenation of aryl halides and the arylation of N-methylpyrrole. nsf.gov Furthermore, carbazole-based systems incorporating a dicyanovinyl acceptor have been shown to be effective photocatalysts for the synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles under visible light, without the need for external oxidants or metal co-catalysts. rsc.org Conjugated microporous polymers derived from carbazole units have also been investigated for photocatalytic hydrogen evolution. nih.gov

The photophysical and electrochemical properties of several carbazole derivatives are summarized in the table below, illustrating their tunable nature for photocatalytic applications.

| Compound/Derivative | λabs (nm) | Emission (nm) | Fluorescence Quantum Yield (ΦF) | Excited State Reduction Potential (V vs SCE) | Application | Reference |

| Carbazole Derivative 3a | 250-300, 360-370 | ~390 | 0.09 - 0.28 | -1.95 to -2.12 | Hydrodehalogenation of aryl halides | nsf.gov |

| 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) Polymer Film | N/A | N/A | N/A | N/A | Photocatalytic Hydrogen Evolution | nih.gov |

| Carbazole-dicyanovinyl derivative (MD) | N/A | N/A | N/A | N/A | Synthesis of indolyl diarylmethanes | rsc.org |

| N-Alkylcarbazoles | N/A | N/A | Varies with solvent polarity | EHOMO < -5.66 eV | Potential for optoelectronics | bohrium.com |

Future Research Directions and Emerging Paradigms for 2 Carbazol 9 Yl Aniline

Integration into Advanced Supramolecular Assemblies and Self-Healing Materials

The non-covalent interactions inherent to the carbazole (B46965) and aniline (B41778) functionalities of 2-(Carbazol-9-yl)aniline make it an exceptional candidate for the construction of intricate supramolecular assemblies. The carbazole unit can participate in π-π stacking interactions, while the aniline group can form hydrogen bonds. These interactions are the basis for creating ordered, self-assembled structures with tailored properties. Future research will likely focus on designing and synthesizing derivatives of this compound that can be programmed to self-assemble into specific architectures, such as nanotubes, nanofibers, and vesicles. These supramolecular structures could find applications in areas like drug delivery, catalysis, and nanoscale electronics. A pertinent example of a similar carbazole derivative, [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid, has been successfully used to form self-assembled monolayers (SAMs) on various metal oxide surfaces. ktu.eduktu.edu This demonstrates the potential of carbazole-containing molecules to create highly ordered interfaces, a key aspect of supramolecular chemistry.

Furthermore, the principles of supramolecular chemistry are intrinsically linked to the development of self-healing materials. researchgate.net These materials have the ability to repair damage autonomously, extending their lifespan and reliability. oil-gasportal.com The reversible nature of non-covalent bonds, such as hydrogen bonds and π-π stacking, can be harnessed to create polymers and composites that can mend themselves after fracture. By incorporating this compound into polymer backbones, it may be possible to introduce self-healing capabilities. For instance, a polymer network containing this moiety could utilize hydrogen bonding between the aniline groups of adjacent polymer chains to facilitate repair. When a crack occurs, these bonds would break, but upon bringing the fractured surfaces back into contact, the hydrogen bonds could reform, restoring the material's integrity. Research in this area would involve the synthesis of polymers with a high density of this compound units and the subsequent characterization of their self-healing efficiency. Recent advancements have seen the development of dynamic polymer networks that can self-heal by changing from solid to liquid and back upon impact. tamu.edu

Development of Novel Functional Polymers and Hybrid Materials

The bifunctionality of this compound, possessing both a carbazole and an aniline group, allows for its use as a monomer in the synthesis of a wide array of novel functional polymers. The aniline group provides a reactive site for polymerization through various techniques, including oxidative coupling and condensation reactions, to form polyanilines and polyimides, respectively. The carbazole moiety, with its excellent hole-transporting properties, can be incorporated as a pendant group along the polymer chain. mdpi.com This approach allows for the development of polymers with tailored electronic and optical properties for applications in organic electronics. scilit.com For example, copolymers of methacrylate (B99206) monomers functionalized with pendant carbazole and oxadiazole moieties have been synthesized, demonstrating tunable hole drift mobilities. nih.gov

Future research will likely explore the synthesis of copolymers and dendritic polymers based on this compound to achieve enhanced performance in electronic devices. nih.gov For instance, copolymerizing this compound with other electroactive monomers could lead to materials with balanced charge transport properties, which are crucial for efficient organic light-emitting diodes (OLEDs). Dendritic polymers, with their highly branched structures, could offer improved solubility and film-forming properties, along with efficient energy transfer characteristics.

Hybrid materials, which combine organic components like this compound-based polymers with inorganic nanoparticles or frameworks, represent another promising research avenue. These materials can exhibit synergistic properties that are not present in the individual components. For example, incorporating inorganic quantum dots into a this compound-based polymer matrix could lead to hybrid materials with enhanced light-emitting properties for next-generation displays. Similarly, the creation of hybrid materials with metal-organic frameworks (MOFs) could result in porous materials with applications in gas storage and separation.

| Polymer Type | Monomers | Potential Applications |

| Copolymer | This compound, Thiophene (B33073) derivatives | Organic Light-Emitting Diodes (OLEDs), Electrochromic Devices |

| Dendritic Polymer | This compound, Fluorene derivatives | High-Efficiency OLEDs, Organic Photovoltaics (OPVs) |

| Hybrid Material | Poly(this compound), Cadmium Selenide (CdSe) Quantum Dots | Quantum Dot Light-Emitting Diodes (QLEDs) |

| Hybrid Material | This compound, Metal-Organic Framework (MOF) | Gas Sensing and Storage |

Exploration of Bio-Inspired Applications beyond Traditional Sensing

The inherent biocompatibility and diverse biological activities of carbazole derivatives open up exciting possibilities for the use of this compound in bio-inspired applications. mdpi.comnih.gov Carbazoles have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents. mdpi.comnih.gov The aniline group in this compound provides a convenient handle for bioconjugation, allowing it to be attached to biomolecules such as proteins and DNA. This could lead to the development of novel therapeutic agents or diagnostic probes.

Future research could focus on designing and synthesizing this compound derivatives with specific biological targets. For example, by modifying the substituents on the carbazole or aniline rings, it may be possible to enhance the compound's affinity and selectivity for a particular enzyme or receptor. Moreover, the fluorescent properties of the carbazole moiety could be exploited for bioimaging applications, allowing for the visualization of biological processes in real-time.

Beyond direct therapeutic applications, there is a growing interest in developing bio-inspired sensors that mimic the sensing mechanisms found in nature. nih.govosti.gov These sensors often rely on specific molecular recognition events to detect target analytes with high sensitivity and selectivity. The unique electronic and photophysical properties of this compound make it a promising candidate for the development of such sensors. For instance, a polymer based on this compound could be functionalized with receptors that specifically bind to a particular biomolecule. Upon binding, a change in the polymer's fluorescence or conductivity could be detected, providing a signal for the presence of the analyte. The development of such bio-inspired sensors could have a significant impact on areas such as medical diagnostics, environmental monitoring, and food safety. mdpi.com

Advanced Device Engineering and Performance Optimization Strategies

The excellent optoelectronic properties of carbazole derivatives have led to their widespread use in organic electronic devices, particularly OLEDs and electrochromic devices. mdpi.commagtech.com.cnmdpi.com this compound, with its combination of a hole-transporting carbazole unit and a polymerizable aniline group, is a highly promising material for these applications. Future research in this area will focus on advanced device engineering and performance optimization strategies to fully realize the potential of this compound.

In the context of OLEDs, a key challenge is to achieve high efficiency, long lifetime, and pure color emission. acs.org Advanced device architectures, such as multi-layer structures and tandem cells, will be crucial for optimizing performance. mdpi.com For example, this compound-based polymers could be used as hole-transporting layers, host materials for phosphorescent emitters, or as the emissive layer itself. researchgate.net By carefully designing the device structure and selecting appropriate materials for each layer, it is possible to achieve balanced charge injection and transport, leading to improved device efficiency and stability. Furthermore, the development of solution-processable materials based on this compound could enable the fabrication of large-area and flexible OLEDs at a lower cost. researchgate.net

For electrochromic devices, which can change their color in response to an applied voltage, research will focus on improving key performance metrics such as switching speed, optical contrast, and long-term stability. mdpi.comresearchgate.netnih.gov Copolymers of this compound with other electrochromic materials can be synthesized to tune the color and performance of the resulting devices. mdpi.com For instance, copolymerization with electron-donating or electron-withdrawing monomers can be used to adjust the energy levels of the polymer, thereby controlling its color in different redox states. Advanced device engineering strategies, such as the use of nanostructured electrodes and novel electrolyte formulations, will also play a critical role in enhancing the performance of electrochromic devices based on this compound.

| Device Type | Key Performance Metric | Optimization Strategy |

| OLED | External Quantum Efficiency (EQE) | Multi-layer device architecture, use of phosphorescent emitters with a this compound-based host. |

| OLED | Operational Lifetime | Encapsulation techniques, development of stable materials. |

| Electrochromic Device | Switching Speed | Nanostructured electrodes, optimized electrolyte composition. |

| Electrochromic Device | Optical Contrast | Copolymerization of this compound with other electrochromic monomers. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Carbazol-9-yl)aniline derivatives, and what analytical techniques validate their purity?

- Answer : A widely used method involves reductive amination of carbazole-9-acetaldehyde with substituted anilines. For example, carbazole-9-acetaldehyde reacts with 4-(methylsulfonyl)aniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane, yielding the target compound with 79% efficiency after purification via column chromatography (Hexane/EtOAc). Purity is confirmed using NMR spectroscopy and mass spectrometry . High-performance liquid chromatography (HPLC) is critical for isolating enantiopure derivatives .

Q. How is the molecular structure of this compound derivatives characterized, and what intermolecular interactions influence crystallinity?

- Answer : Single-crystal X-ray diffraction (XRD) reveals planar carbazole and aniline moieties, with intermolecular N–H···O hydrogen bonds forming one-dimensional chains (C(8) graph-set motif). These interactions enhance thermal stability and crystallinity, critical for optoelectronic applications . Computational tools like density functional theory (DFT) complement experimental data to predict electronic properties .

Q. What fundamental reactivity patterns are observed in this compound derivatives?

- Answer : The carbazole nitrogen acts as an electron donor, enabling nucleophilic aromatic substitution at the aniline ring. The methylsulfonyl group in derivatives like N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Reactivity is solvent-dependent: polar aprotic solvents (DMF, DMSO) favor substitution, while nonpolar solvents stabilize π-π stacking .

Advanced Research Questions

Q. How can researchers design this compound derivatives for targeted biological activity, and what structural parameters govern selectivity?

- Answer : Introduce substituents at the carbazole C3/C6 positions or the aniline para-position to modulate bioactivity. For example:

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Answer : Discrepancies arise from solvent polarity, reducing agent efficiency (e.g., NaBH₄ vs. NaBH(OAc)₃), and purification methods. For example:

| Condition | Yield Range | Key Factor |

|---|---|---|

| DCM with NaBH(OAc)₃ | 75–85% | Mild conditions preserve sensitive groups |

| THF with NaBH₄ | 60–70% | Side reactions with ketones/aldehydes |

| Optimization requires real-time reaction monitoring via in-situ IR or LC-MS. |

Q. How do intermolecular interactions in this compound derivatives influence their performance in OLEDs?

- Answer : In thermally activated delayed fluorescence (TADF) OLEDs, carbazole’s rigid structure reduces non-radiative decay, while hydrogen bonding enhances film morphology. For example, 4,4′,4′′-tris(carbazol-9-yl)-triphenylamine (TCTA) derivatives exhibit:

| Property | Value | Measurement |

|---|---|---|

| PLQY (Photoluminescence Quantum Yield) | 92% | Integrating sphere |

| ΔE(ST) (Singlet-Triplet Gap) | <0.2 eV | Transient absorption spectroscopy |

| Device efficiency correlates with crystallinity and π-stacking distances (validated via grazing-incidence XRD). |

Q. What advanced techniques elucidate the mechanism of action for this compound derivatives in enzyme inhibition?

- Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) to targets like cyclooxygenase-2 (COX-2), while molecular dynamics (MD) simulations identify key residues (e.g., Arg120, Tyr355) involved in hydrophobic interactions. For example, methylsulfonyl-substituted derivatives show COX-2 selectivity (IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 50 μM) .

Methodological Considerations

- Crystallography : Use SHELXL for refinement of XRD data to resolve disorder in flexible substituents .

- Purification : Employ preparative HPLC with C18 columns (MeCN/H₂O gradient) for chiral separation .

- Troubleshooting : If reaction yields drop below 50%, check for moisture sensitivity or byproduct formation via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.